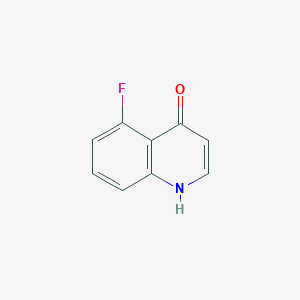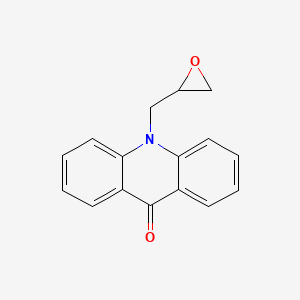
10-(Oxiran-2-ylmethyl)acridin-9(10H)-one
概要
説明
10-(Oxiran-2-ylmethyl)acridin-9(10H)-one is a chemical compound with the molecular formula C16H13NO2 . It is a derivative of acridine, a class of compounds that are often used in dyes and therapeutic agents .
Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 22 non-H bonds, 16 multiple bonds, 3 rotatable bonds, and 16 aromatic bonds . It also features 1 three-membered ring (oxirane), 3 six-membered rings, and 2 ten-membered rings .Chemical Reactions Analysis
Specific chemical reactions involving 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one are not detailed in the available resources. More research would be needed to provide a comprehensive analysis of its reactivity .科学的研究の応用
Antimicrobial Activity
10-(Oxiran-2-ylmethyl)acridin-9(10H)-one and its derivatives have been investigated for their antimicrobial properties. For example, Kudryavtseva et al. (2017) synthesized new compounds related to 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one, demonstrating moderate antimicrobial activity against gram-positive and gram-negative bacteria (Kudryavtseva et al., 2017).
Supramolecular Networks
The compounds 10-(2-hydroxyethyl)acridin-9(10H)-one and 10-(2-chloroethyl)acridin-9(10H)-one, closely related to 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one, form monoclinic symmetry and supramolecular three-dimensional networks. He et al. (2013) showed that these structural features lead to strong intermolecular π-stacking interactions and hydrogen bonding (He et al., 2013).
Spectroscopic Properties
The 1H and 13C NMR resonances for acridin-9(10H)-ones have been extensively studied. Avellaneda et al. (2002) provided detailed assignments of these resonances, contributing to the understanding of hydrogen bond and amino–imino tautomerism in these compounds (Avellaneda et al., 2002).
Thermodynamic Characteristics
The thermodynamic characteristics of acridin-9(10H)-ones, including melting, volatilization, and crystal lattice enthalpies, have been investigated. Storoniak et al. (2003) demonstrated that these properties correlate well with crystal lattice enthalpies predicted theoretically (Storoniak et al., 2003).
Transient Absorption Behaviour
Mory et al. (1985) explored the transient absorption behaviour of 10H-acridin-9-one and its derivatives. Their study provided insights into the S1-Sn and T1-Tn absorptions in various solvents, enhancing the understanding of these compounds in spectroscopic analysis (Mory et al., 1985).
Synthesis and Cytotoxic Activity
Some derivatives of 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one have shown significant cytotoxic activity. Boutefnouchet et al. (2010) synthesized analogues displaying antiproliferative activity, emphasizing the role of the oxirane unit in this activity (Boutefnouchet et al., 2010).
Fluorescence in pH Range
Singh et al. (2016) tailored 10H-acridin-9-one with (S)-tyrosine to create a compound that undergoes pH-dependent protonation/deprotonation, affecting fluorescence. This property enabled the labeling of cancer cells, highlighting a potential application in biomedical imaging (Singh et al., 2016).
Anticancer Properties
Singh et al. (2019) reported the tumor growth inhibitory activity of substituted acridones, including (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate, particularly against specific leukemia and cancer cell lines. Their study provided insights into the interaction of these compounds with dihydrofolate reductase (Singh et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
10-(oxiran-2-ylmethyl)acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16-12-5-1-3-7-14(12)17(9-11-10-19-11)15-8-4-2-6-13(15)16/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMZERAQRFRQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434974 | |
| Record name | 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(Oxiran-2-ylmethyl)acridin-9(10H)-one | |
CAS RN |
150389-84-7 | |
| Record name | 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



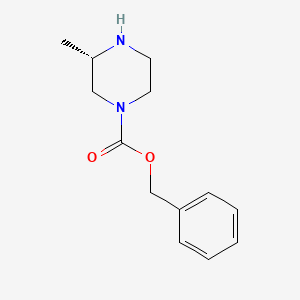
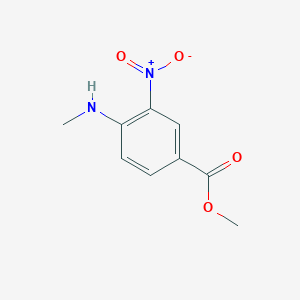
![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)
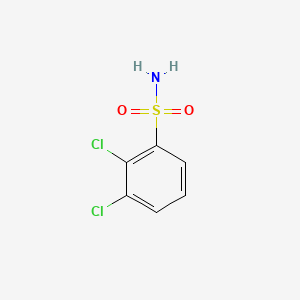
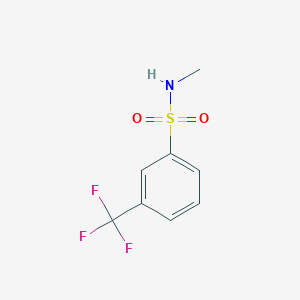

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

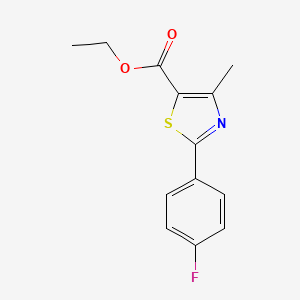

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

